3-(1-Aminocyclopropyl)benzoic acid
Overview
Description
3-(1-Aminocyclopropyl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol It features a benzoic acid moiety substituted with an aminocyclopropyl group at the third position
Preparation Methods
The synthesis of 3-(1-Aminocyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent carboxylation. One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions to introduce the benzoic acid functionality . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(1-Aminocyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminocyclopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-(1-Aminocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-(1-Aminocyclopropyl)benzoic acid include:
4-Aminobenzoic acid: Known for its use in sunscreen formulations and as a vitamin B complex component.
Cyclopropylamine derivatives: These compounds share the cyclopropylamine moiety and exhibit similar reactivity patterns.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid ring, used in a wide range of applications from preservatives to pharmaceuticals
Properties
IUPAC Name |
3-(1-aminocyclopropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYBIOIDVSEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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